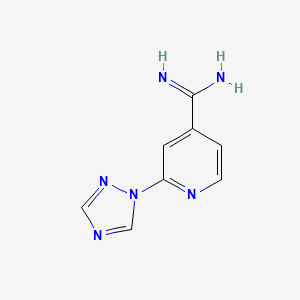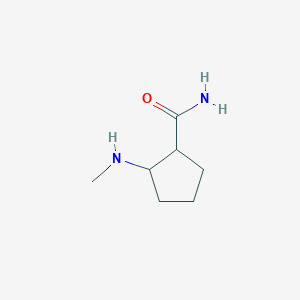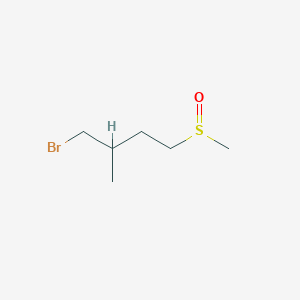
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide typically involves the reaction of 2-chloropyridine-4-carboximidamide with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-4-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent.
Material Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis and gas storage.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens. The triazole ring forms hydrogen bonds with the active site of the enzyme, leading to its inhibition .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar structural features.
2-(1H-1,2,4-triazol-1-yl)pyridine: A compound with a similar triazole-pyridine structure but lacking the carboximidamide group.
2-(1H-1,2,4-triazol-1-yl)benzimidazole: Another triazole derivative with a benzimidazole ring instead of pyridine.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide is unique due to the presence of both the triazole and carboximidamide groups, which confer specific chemical reactivity and biological activity. This combination enhances its potential as an enzyme inhibitor and its applicability in various scientific fields.
Properties
Molecular Formula |
C8H8N6 |
|---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C8H8N6/c9-8(10)6-1-2-12-7(3-6)14-5-11-4-13-14/h1-5H,(H3,9,10) |
InChI Key |
BENYCRGHPAJJGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=N)N)N2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethoxy)phenyl]furan](/img/structure/B13214974.png)

![{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13214984.png)
![4,4,4-Trifluoro-2-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13214990.png)
amine](/img/structure/B13214992.png)


![2-chloro-N-[4-(difluoromethoxy)-3-methoxybenzyl]acetamide](/img/structure/B13215016.png)
![4-Hydroxy-2-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13215020.png)


![tert-Butyl decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate](/img/structure/B13215033.png)
![4H,6H,7H-5Lambda6-furo[2,3-d][1,2]thiazine-5,5,7-trione](/img/structure/B13215043.png)

